N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4S/c1-28-17-8-6-15(21)12-18(17)29(26,27)22-10-11-24-19(25)9-7-16(23-24)13-2-4-14(20)5-3-13/h2-9,12,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTDYPZWJLYGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H20ClN3O4S
- Molecular Weight : 457.9 g/mol
- CAS Number : 1219584-39-0
The compound features a pyridazine ring, a chlorophenyl group, and a sulfonamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit various enzymatic pathways, particularly those involved in inflammation and cancer progression.
Potential Targets:
- Lipoxygenases (LOXs) : The compound may inhibit LOXs, which are involved in inflammatory responses and cancer cell proliferation .
- Apoptosis Pathways : Studies suggest that it may induce apoptosis in cancer cells via mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) cells. The following table summarizes key findings from research studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Induces apoptosis via mitochondrial pathways |
| 5-Fluorouracil (Control) | A549 | 4.98 ± 0.41 | Chemotherapeutic agent |
Inhibition of Inflammatory Responses
In addition to its anticancer properties, the compound may exhibit anti-inflammatory effects by inhibiting LOX enzymes involved in the synthesis of inflammatory mediators. This suggests a dual role in both cancer therapy and the management of inflammatory diseases .
Case Studies
- Study on Apoptosis Induction :
- Inflammation Model :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs typically vary in substituents on the pyridazinone ring, sulfonamide group, or aromatic systems. Key comparisons include:
Key Findings:
Halogen Effects :
- The 4-chlorophenyl group in the target compound enhances lipophilicity and π-π stacking compared to the 4-fluorophenyl analog in [] . Chlorine’s larger atomic radius improves hydrophobic interactions but may reduce metabolic stability.
- Fluorine in the benzenesulfonamide moiety increases electronegativity, enhancing hydrogen bonding with target proteins (e.g., kinases) .
Core Scaffold Differences: Pyridazinone (target) vs. furopyridine ([]): Pyridazinone’s conjugated system allows stronger binding to ATP pockets in kinases, while furopyridine’s fused ring system may confer rigidity and selectivity .
Functional Group Impact :
- Sulfonamide (target) vs. carboxamide ([]): Sulfonamides exhibit higher acidity (pKa ~10–11) than carboxamides (pKa ~15–16), improving solubility and ionic interactions at physiological pH .
Q & A
Basic Synthesis: What are the key steps and reagents for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Use palladium-based catalysts to link the pyridazinone core with the 4-chlorophenyl group .
- Sulfonamide formation : React a sulfonyl chloride intermediate (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) with a primary amine-containing ethylpyridazinone derivative under basic conditions (e.g., NaOH or K₂CO₃) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for optimal reaction kinetics .
- Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key factors include:
- Temperature control : Maintain 60–80°C during coupling reactions to balance reaction rate and side-product formation .
- Catalyst loading : Use 2–5 mol% palladium catalysts (e.g., Pd(PPh₃)₄) to minimize metal residues while ensuring complete conversion .
- Solvent effects : DMF enhances nucleophilicity in sulfonamide bond formation, but switching to THF may reduce byproducts in sensitive steps .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and terminate reactions at ~90% conversion to avoid degradation .
Characterization: Which analytical techniques are most reliable for validating structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 478.08) .
Biological Activity: How to design experiments to evaluate its pharmacological potential?
Methodological Answer:
- Target identification : Screen against kinase or protease libraries using fluorescence-based assays (e.g., FRET for enzyme inhibition) .
- Dose-response studies : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .
- Cytotoxicity assays : Use MTT or resazurin assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
Stability Analysis: How to assess its stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-MS .
Data Contradictions: How to resolve discrepancies in biological activity across studies?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., CHO-K1 vs. HEK-293) and buffer conditions (e.g., Mg²⁺ concentration in kinase assays) .
- Batch variability : Compare purity certificates (e.g., HPLC chromatograms) to rule out impurities affecting activity .
- Statistical validation : Apply ANOVA or non-parametric tests to confirm significance of outliers .
Structure-Activity Relationship (SAR): How to design analogs for SAR studies?
Methodological Answer:
- Substituent variation : Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-methoxyphenyl to probe electronic effects .
- Linker modification : Substitute the ethyl spacer with propyl or rigid aromatic groups to assess conformational flexibility .
- Bioisosteres : Replace the sulfonamide with carboxamide or phosphonate groups to modulate solubility and target binding .
Metabolic Profiling: What methodologies identify primary metabolic pathways?
Methodological Answer:
- Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor; analyze metabolites via LC-MS/MS .
- Phase I/II metabolism : Test cytochrome P450 (CYP3A4, CYP2D6) and UDP-glucuronosyltransferase (UGT) activity .
- Stable isotope labeling : Synthesize deuterated analogs to trace metabolic cleavage sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
